1-(2,5-Dichlorophenyl)-3-phenylurea
Description
Overview of Phenylurea Chemistry and its Relevance in Chemical Biology
Phenylurea and its derivatives are characterized by a core urea (B33335) structure (a carbonyl group flanked by two nitrogen atoms) to which a phenyl group is attached. This fundamental scaffold can be further modified with various substituents on the phenyl ring, leading to a vast array of compounds with distinct chemical and physical properties. The synthesis of phenylureas can be achieved through several methods, including the reaction of an aniline (B41778) with urea or an isocyanate. chemicalbook.comchemicalbook.com
The versatility of the phenylurea structure has made it a valuable tool in chemical biology. Many phenylurea derivatives exhibit significant biological activity, functioning as herbicides, insecticides, and even as potential therapeutic agents in medicine. chemicalbook.comwikipedia.orgnih.govresearchgate.net Their mode of action often involves the inhibition of specific enzymes or disruption of biological pathways. nih.govresearchgate.net For instance, some phenylurea herbicides work by inhibiting photosynthesis in weeds. researchgate.net In the realm of medicine, research has explored their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis (programmed cell death) in tumor cells. nih.govnih.gov
Scope and Significance of Research on 1-(2,5-Dichlorophenyl)-3-phenylurea within the Broader Phenylurea Landscape
This compound is a specific substituted phenylurea derivative. uni.lusigmaaldrich.com Its chemical structure features a phenylurea core with a dichlorinated phenyl group at one end. The precise positioning of the chlorine atoms at the 2 and 5 positions of the phenyl ring influences its electronic properties and spatial conformation, which in turn can affect its biological activity.
Research into this particular compound is often part of a larger investigation into structure-activity relationships (SAR) within the phenylurea class. By synthesizing and testing a series of related compounds with different substitution patterns, chemists can systematically probe how modifications to the molecular structure impact its biological effects. For example, studies have shown that the position of halogen substituents on the phenyl ring can dramatically alter the inhibitory activity of phenylurea derivatives against certain enzymes. nih.gov While specific research on the biological activity of this compound is not extensively detailed in the provided search results, its existence as a cataloged chemical compound suggests its use in broader chemical and biological screening studies. sigmaaldrich.com
General Research Trajectories for Substituted Phenylurea Derivatives
The academic investigation of substituted phenylurea derivatives generally follows several key trajectories:
Synthesis and Characterization: A primary focus is the development of efficient synthetic routes to produce novel phenylurea compounds. nih.goviglobaljournal.com This is often followed by thorough characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized molecules. google.commdpi.com
Structure-Activity Relationship (SAR) Studies: As mentioned, a significant portion of research involves synthesizing a library of related phenylurea derivatives with systematic variations in their chemical structure. nih.govnih.gov These compounds are then tested for a specific biological activity to understand how different functional groups and their positions on the phenylurea scaffold influence their potency and selectivity.
Elucidation of Mechanism of Action: Once a biologically active phenylurea derivative is identified, researchers aim to understand how it exerts its effects at a molecular level. nih.gov This can involve identifying the specific protein or enzyme it binds to and how this interaction leads to a biological response.
Development of Practical Applications: Based on their biological activities, research on phenylurea derivatives is often directed towards practical applications. This includes the development of new herbicides for agriculture, insecticides for pest control, and potential new drugs for treating diseases like cancer. researchgate.netnih.govmdpi.com For instance, some phenylurea derivatives have been investigated as inhibitors of histone deacetylase (HDAC), a class of enzymes implicated in cancer. google.com
Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHLYPQILMTDRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307264 | |
| Record name | 1-(2,5-dichlorophenyl)-3-phenylurea | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60307264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-56-8 | |
| Record name | NSC190580 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,5-dichlorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-DICHLOROPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Derivatization Strategies for 1 2,5 Dichlorophenyl 3 Phenylurea and Analogs
Synthetic Pathways for the Formation of the Phenylurea Scaffold
The construction of the N,N'-disubstituted urea (B33335) core, known as the phenylurea scaffold, can be achieved through several reliable synthetic strategies. These methods are broadly categorized by the nature of the key reactive intermediate, with isocyanate-based routes being the most traditional and widely employed.
Approaches Utilizing Isocyanate Precursors
The most direct and common method for synthesizing unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.govresearchgate.net This reaction is typically efficient and proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. aidic.it The high reactivity of isocyanates, particularly aromatic isocyanates, drives the reaction to completion, often under mild conditions. aidic.it
The general reaction is as follows: R-N=C=O (Isocyanate) + R'-NH₂ (Amine) → R-NH-C(=O)-NH-R' (Urea)
Isocyanates themselves can be generated through several methods, with the phosgenation of primary amines being a classic industrial route. However, due to the extreme toxicity of phosgene (B1210022), alternative and safer phosgene equivalents have been developed. nih.gov One such alternative is N,N'-Carbonyldiimidazole (CDI), a solid reagent that reacts with amines to form an activated intermediate that subsequently reacts with a second amine to yield the urea, avoiding the need to handle toxic gases. nih.gov
Rearrangement reactions also provide a pathway to isocyanate intermediates. The Curtius, Hofmann, and Lossen rearrangements transform carboxylic acid derivatives (acyl azides, amides, and hydroxamic acids, respectively) into isocyanates, which can be trapped in situ by an amine to form the desired urea product. researchgate.netorganic-chemistry.org
Alternative Synthetic Routes to Substituted Urea Linkages
Beyond the classic isocyanate pathway, several alternative strategies have been developed to forge the urea linkage, often with improved safety profiles or atom economy.
Catalytic Carbonylation: Transition metal-catalyzed reactions, particularly using palladium, have emerged as powerful tools. researchgate.net These methods can construct ureas from different starting materials. For instance, the palladium-catalyzed carbonylation of aryl halides or azides in the presence of an amine and a carbon monoxide (CO) source can produce unsymmetrical ureas. nih.govresearchgate.net To avoid handling gaseous CO, various CO surrogates like chloroform (B151607) (CHCl₃) and formic acid have been successfully employed. researchgate.net
Rearrangement Reactions: As mentioned, rearrangements like the Curtius, Hofmann, and Lossen are key for generating isocyanate intermediates without starting from an amine and phosgene. organic-chemistry.org For example, a primary amide can undergo a Hofmann rearrangement with an oxidizing agent in the presence of ammonia (B1221849) to yield a substituted urea. organic-chemistry.org
Carbene Insertion: A novel approach involves the transition-metal-catalyzed insertion of a carbene into the N-H bonds of urea itself. nih.gov A ruthenium catalyst can facilitate the reaction between a bis-diazo compound (as a carbene precursor) and urea to form polyureas, presenting a unique, isocyanate-free route. nih.gov
Synthesis of 1-(2,5-Dichlorophenyl)-3-phenylurea and its Direct Analogs
The synthesis of the target compound, this compound, and related halo-substituted analogs, typically relies on the robust isocyanate-amine coupling reaction.
Specific Reaction Conditions and Reagents Employed
The most straightforward synthesis for this compound involves the reaction between 2,5-dichloroaniline (B50420) and phenyl isocyanate .
Alternatively, the reaction can be performed using 2,5-dichlorophenyl isocyanate and aniline (B41778) . google.com A general procedure involves dissolving the isocyanate in a dry, inert solvent such as toluene. The amine component is then added, often dropwise, to the isocyanate solution. nih.gov The reaction is frequently conducted at elevated temperatures (reflux) to ensure completion. nih.gov In some cases, an organic base like diisopropylethylamine may be added to facilitate the reaction. google.com Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization. nih.goviglobaljournal.com
Below is a table summarizing typical reaction conditions for the synthesis of phenylurea analogs.
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Reference |
| 4-Aminoacetophenone | Phenyl isocyanate | Toluene | Reflux, 24h | Acetyl-substituted phenylurea | nih.gov |
| 3,4-Dichlorophenyl isocyanate | Dimethylamine-D6 hydrochloride | Toluene | 40°C, 4h, with diisopropylethylamine | Dichlorophenyl dimethylurea | google.com |
| Phenylurea | Chloroacetyl chloride | Ethyl methyl ketone | Dropwise addition with Na₂CO₃(aq) | N-chloroacetyl phenylurea | iglobaljournal.com |
Strategies for Halo-Substituted Phenylurea Synthesis
The synthesis of phenylureas bearing halogen substituents on one or both aromatic rings follows the general principles outlined above. The key is the selection of appropriately halogenated starting materials.
For a compound like this compound, the strategy involves:
Starting with a di-halogenated amine: Reacting 2,5-dichloroaniline with phenyl isocyanate.
Starting with a di-halogenated isocyanate: Reacting 2,5-dichlorophenyl isocyanate with aniline. google.com
The presence of electron-withdrawing halogen atoms on the aniline ring can decrease its nucleophilicity, potentially slowing the reaction rate compared to unsubstituted aniline. Conversely, halogens on the phenyl isocyanate ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. These electronic effects are generally well-tolerated, and the reactions proceed with good yields. nih.gov The synthesis of various dihalogenated phenylurea analogs has been reported, underscoring the robustness of this synthetic approach for creating a library of related compounds. nih.gov
Characterization and Purity Assessment of Synthesized Phenylurea Compounds
Following synthesis and purification (typically via recrystallization or column chromatography), a comprehensive characterization is essential to confirm the structure and assess the purity of the final compound. iglobaljournal.comnih.gov A combination of spectroscopic and chromatographic techniques is employed for this purpose.
The purity of the synthesized compound is a critical parameter, with a target of over 95% being common for subsequent biological or chemical studies. nih.gov High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity, often coupled with a mass spectrometer (LC/MS) for simultaneous confirmation of the molecular weight. nih.gov
A summary of common analytical techniques is provided in the table below.
| Technique | Purpose | Information Obtained | Reference(s) |
| Melting Point (M.P.) | Purity Assessment & Identification | A sharp melting range indicates high purity. | iglobaljournal.com |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity | Monitors the consumption of reactants and formation of product; assesses purity against standards. | iglobaljournal.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as N-H stretching and C=O (urea carbonyl) stretching bands. | iglobaljournal.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule. | google.comiglobaljournal.comnih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination | Electrospray Ionization (ESI) or other soft ionization techniques confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for molecular formula confirmation. | nih.gov |
| Elemental Analysis | Elemental Composition | Determines the percentage composition of C, H, N, and other elements, which is compared against theoretical values to confirm the empirical formula. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Determination | Quantifies the purity of the compound by separating it from any impurities. | nih.gov |
Spectroscopic Techniques
Spectroscopic methods are paramount in the structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present in the compound.
For a related compound, 1-(2-iodophenyl)-3-phenylurea (B5757379), the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons and the N-H protons of the urea linkage. rsc.org The ¹³C NMR spectrum is equally informative, with characteristic signals for the carbonyl carbon of the urea group and the various aromatic carbons. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In phenylurea derivatives, characteristic absorption bands are observed for the N-H and C=O stretching vibrations. For instance, in 1-(2-iodophenyl)-3-phenylurea, an N-H stretching vibration is observed at 3295 cm⁻¹, and a C=O stretching vibration is seen at 1631 cm⁻¹. rsc.org For a similar compound, 1-(2,4-Dichlorophenyl)-3-phenylurea, typical FTIR absorption bands are found around 3300 cm⁻¹ for the N-H stretch and 1650 cm⁻¹ for the C=O stretch.
Mass Spectrometry (MS): Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the elemental composition. Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 280.01703 Da. uni.lu The predicted collision cross section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, further aids in its identification. uni.lu
Spectroscopic Data for Phenylurea Analogs
| Technique | Compound | Observed/Predicted Data | Reference |
|---|---|---|---|
| ¹H NMR | 1-(2-iodophenyl)-3-phenylurea | ¹H NMR (200 MHz, DMSO-d6, 298K) δ = 8.87 (s, 1H, NH), 8.65 (s, 1H, NH), 7.89 (d, JH-H = 7.86 Hz, 1H, Ar, CH), 7.49 (d, JH-H = 7.86 Hz, 2H, Ar, CH), 7.35 (t, JH-H = 7.86 Hz, 1H, Ar, CH), 7.28 (t, JH-H = 7.86 Hz, 2H, Ar, CH), 6.97 (t, JH-H = 7.33 Hz, 1H, Ar, CH) | rsc.org |
| ¹³C NMR | 1-(2-iodophenyl)-3-phenylurea | ¹³C NMR (100 MHz, DMSO-d6, 298K) δ = 152.5 (s, quat, C=O), 141.2 (s, quat, Ar), 139.4 (s, quat, Ar), 130.8 (s, Ar), 130.3(s, Ar), 128.8 (s, Ar), 126.3 (s, Ar), 122.1 (s, Ar), 118.4 (s, Ar), 117.5 (s, Ar), 94.8 (s, quat, Ar) | rsc.org |
| IR | 1-(2-iodophenyl)-3-phenylurea | 3295 cm⁻¹ (NH), 1631 cm⁻¹ (C=O) | rsc.org |
| Mass Spectrometry (Predicted) | This compound | Monoisotopic Mass: 280.01703 Da; [M+H]⁺ m/z: 281.02431; [M+Na]⁺ m/z: 303.00625 | uni.lu |
Chromatographic Methods for Purification and Purity Determination
Chromatographic techniques are essential for the purification of the synthesized this compound and for assessing its purity.
Column Chromatography: Following synthesis, the crude product is often purified using column chromatography. A common stationary phase for this purpose is silica (B1680970) gel. The choice of eluent is critical for achieving good separation. For N'-substituted ureas, a mixture of hexane (B92381) and ethyl acetate (B1210297) is frequently employed as the mobile phase. rsc.org For instance, a 95:5 mixture of hexane and ethyl acetate has been used to purify similar urea derivatives. rsc.org The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound. It can also be used for the analysis of phenylurea herbicides in various samples. For many phenylurea compounds, HPLC is the preferred method as gas chromatography (GC) can require a derivatization step due to the thermal lability of these compounds.
Chromatographic Methods for Phenylurea Analogs
| Method | Details | Reference |
|---|---|---|
| Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Hexane and Ethyl Acetate (e.g., 95:5) | rsc.org |
| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and column chromatography fractions. | rsc.org |
| High-Performance Liquid Chromatography (HPLC) | A primary method for purity assessment of phenylurea compounds. |
Structure Activity Relationship Sar Investigations of Phenylurea Derivatives, Including 1 2,5 Dichlorophenyl 3 Phenylurea
Elucidation of Structural Modulators of Biological Activity
The potency and selectivity of phenylurea derivatives are governed by the interplay of substitutions on the aromatic rings, the nature of the urea (B33335) linkage, and the compound's three-dimensional conformation.
Influence of Aromatic Ring Substitutions on Potency and Selectivity
Substituents on both the N-phenyl and N'-phenyl rings of the urea backbone play a crucial role in determining the biological activity. For herbicidal phenylureas that act as PSII inhibitors, the substitution pattern on the N'-phenyl ring is particularly critical.
Research has consistently shown that di-substitution on the N'-phenyl ring, especially with electron-withdrawing groups like chlorine, is a key feature for high herbicidal activity. nih.gov The position of these substituents is also important, with a 3,4-disubstitution on the phenyl ring often leading to increased inhibitory efficiency of PSII electron transfer. nih.gov The presence of chlorine atoms on the phenyl ring increases the lipophilicity of the molecule, which can enhance its ability to reach and bind to the target site within the plant. researchgate.net
The following interactive table illustrates the general structure-activity relationships for N'-phenyl ring substitutions in herbicidal phenylureas.
Table 1: Influence of N'-Phenyl Ring Substitutions on Herbicidal Activity of Phenylurea Derivatives
| Substitution Pattern | General Effect on Activity | Example Compound |
|---|---|---|
| Unsubstituted | Low to moderate activity | Fenuron (B33495) |
| Monochloro (e.g., 4-chloro) | Moderate to high activity | Monuron nist.gov |
| Dichloro (e.g., 3,4-dichloro) | High activity | Diuron (B1670789) researchgate.net |
| Dichloro (e.g., 2,5-dichloro) | Variable, can be active | 1-(2,5-Dichlorophenyl)-3-phenylurea uni.lu |
| Trifluoromethyl (e.g., 3-trifluoromethyl) | Can be active | Fluometuron |
Role of Urea Linkage Modifications in Biological Efficacy
The urea linkage (-NH-CO-NH-) is a fundamental component of the pharmacophore for many biologically active phenylureas. This group is crucial for binding to the target protein, often through the formation of hydrogen bonds. Studies on cytokinin-like activity of N-phenylureas have indicated that an intact ureido bridge is essential for activity.
Modifications to the urea linkage can have a significant impact on biological efficacy. For instance, the nature of the substituents on the nitrogen atoms is a determining factor in the degradation of phenylurea herbicides. researchgate.net The presence of N-lipophilic substituents is often necessary for an inhibitory effect on PSII, but an increase in the length of the alkyl chain can lead to a decrease in activity. nih.gov
Systematic modifications of the urea linkage have been explored to understand its role. For example, the replacement of the oxygen atom with sulfur to form a thiourea (B124793) can alter the electronic and hydrogen bonding properties of the molecule, thereby affecting its interaction with the target site.
Conformational and Stereochemical Effects on Activity
The three-dimensional shape of a phenylurea molecule, dictated by its conformation and stereochemistry, is a critical determinant of its biological activity. The spatial arrangement of the functional groups within the binding domain of the target protein is a key factor in determining binding affinity. nih.gov
Conformational analysis of phenylurea herbicides, such as fenuron (1,1-dimethyl-3-phenylurea), has shown that they can exist in different conformations due to rotation around the N-C bonds of the urea linkage. nih.gov The most stable conformer often has the oxygen atom in an anti position with respect to the N-H bond. nih.gov The energy barrier for conformational interchange can be significant, suggesting that the molecule may adopt a specific conformation to bind to its target. nih.gov
The planarity of the molecule can also be important. For some phenylurea derivatives, a certain degree of coplanarity between the ureido structure and the aromatic ring is thought to be favorable for activity.
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies are powerful tools used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. These approaches are widely used in the development of new herbicides and other biologically active molecules. nih.gov
Application of Physicochemical Descriptors in Predictive Modeling
In QSAR studies of phenylurea herbicides, various physicochemical descriptors are used to model the biological activity. These descriptors quantify different properties of the molecules, such as:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial as it governs the transport of the herbicide to its target site.
Electronic Properties: Descriptors like Hammett constants (σ) and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are used to describe the electronic effects of substituents.
Steric Parameters: Molar refractivity (MR) and Verloop's sterimol parameters (L, B1, B5) are used to quantify the size and shape of the substituents, which can influence how the molecule fits into the binding site. nih.gov
Topological Indices: These descriptors encode information about the connectivity of atoms in a molecule.
A study on N'-phenyl-N,N-disubstituted ureas found that the best QSAR equations for describing inhibitory activity were obtained using descriptors for dispersion forces (like ¹χv or MR) combined with parameters describing steric hindrance at the para-position of the phenyl ring. nih.gov
Statistical Analysis and Regression Models for SAR
Once the physicochemical descriptors are calculated, statistical methods are employed to build a mathematical model that relates these descriptors to the biological activity. The most common method is multiple linear regression (MLR), which generates an equation that can be used to predict the activity of new, untested compounds.
For example, a QSAR study on a series of N'-phenyl-N,N-disubstituted ureas used regression analysis to develop equations that successfully described their inhibitory activity on photosystem II. nih.gov These models highlighted the importance of steric hindrance at the para-position of the phenyl ring. nih.gov
More advanced statistical methods, such as partial least squares (PLS) and machine learning algorithms, are also increasingly being used in QSAR studies to handle complex datasets and improve the predictive power of the models.
Rational Design Principles Derived from SAR Studies for Novel Phenylurea Scaffolds
A key observation from numerous studies is the importance of the urea moiety in establishing crucial interactions with biological targets. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can serve as a hydrogen bond acceptor. This hydrogen bonding capability is often fundamental to the binding of phenylurea derivatives to the active sites of enzymes, such as kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov
The Influence of Substituents on the Phenyl Rings
The nature, position, and number of substituents on the two phenyl rings have a profound impact on the activity of phenylurea compounds.
The dichlorophenyl ring , as seen in this compound, is a common feature in many biologically active phenylureas. The chlorine atoms, being electron-withdrawing and lipophilic, can significantly influence the compound's electronic properties and its ability to cross cellular membranes. The specific 2,5-dichloro substitution pattern can dictate the orientation of the molecule within a binding pocket, potentially leading to enhanced interactions with hydrophobic residues.
SAR studies on various phenylurea derivatives have demonstrated that halogen substitutions are often favorable for activity. For instance, in the context of IDO1 inhibitors, para-halogen substitutions (Fluorine, Chlorine, Bromine) on the phenyl ring resulted in compounds with significant inhibitory activity. nih.gov This suggests that the electronic and steric properties imparted by halogens are beneficial for interacting with the target enzyme.
The unsubstituted phenyl ring in this compound provides a baseline for understanding the impact of further substitutions. Modifications to this ring have been extensively explored in the quest for improved potency and selectivity. For example, in the development of antitumor agents, the introduction of a 3-haloacylamino chain on this phenyl ring was found to be a key determinant of anticancer potency. nih.govresearchgate.net
Interactive Data Table: SAR of Phenylurea Derivatives as IDO1 Inhibitors
The following table summarizes the inhibitory activity of various phenylurea derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1), highlighting the importance of substitutions on the phenyl ring.
| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) |
| i3 | 4-Cl | 5.687 |
| i18 | 4-F | 5.475 |
| i19 | 4-Br | 4.077 |
| i2 | 4-CH3 | 8.613 |
| i20 | 4-C2H5 | 9.975 |
| i21 | 4-iso-propyl | > 10 |
Data sourced from a study on phenylurea derivatives as IDO1 inhibitors. nih.gov
The data clearly indicates that while small alkyl groups at the para-position are tolerated, larger groups like isopropyl lead to a loss of activity, suggesting a size limitation within the binding site. nih.gov Halogen substitutions at this position are generally well-tolerated and can lead to potent inhibition.
The Role of the Urea Linker and its Modifications
The urea linker itself can be a target for modification to fine-tune the properties of the molecule. While the core urea structure is often essential for hydrogen bonding, its replacement or modification can lead to compounds with altered biological activities or improved pharmacokinetic profiles. For instance, in some studies, the urea linkage has been converted to a semicarbazide (B1199961) to explore new chemical space and biological activities. nih.gov
Interactive Data Table: Anticancer Activity of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs
This table showcases the antiproliferative activity of phenylurea derivatives with modifications on the N'-substituent, demonstrating the impact of these changes on anticancer potency.
| Compound ID | N'-Substituent | IC50 (µM) against CEM cell line |
| 16j | Bromoacetyl | 0.38 |
| Analog with -CHBrCH3 | Chloroethyl | Less potent than 16j |
Data derived from a study on phenylurea derivatives as potent antitumor agents. nih.govresearchgate.net
These findings underscore a critical design principle: even seemingly minor modifications to the N'-substituent can dramatically alter the biological activity and even the mechanism of action of phenylurea compounds. nih.govresearchgate.net
Preclinical Pharmacological and Biological Activity Profiling of Phenylurea Compounds
Evaluation of Antineoplastic and Cytotoxic Activities.nih.govnih.govresearchgate.netresearchgate.net
The antineoplastic and cytotoxic potential of phenylurea compounds, including 1-(2,5-Dichlorophenyl)-3-phenylurea and its analogs, has been a subject of significant research. nih.govnih.govresearchgate.netresearchgate.net
In Vitro Antiproliferative Assays Across Diverse Cancer Cell Lines.nih.govresearchgate.netresearchgate.net
Phenylurea derivatives have demonstrated notable antiproliferative effects across a variety of human cancer cell lines. nih.govresearchgate.netresearchgate.net For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel, which represents nine different types of cancer. nih.govresearchgate.net
Specifically, compounds with a 4-hydroxymethylpiperidine moiety exhibited significant mean percentage inhibition values across the 60-cell line panel at a 10 µM concentration. nih.govresearchgate.net Certain derivatives were particularly effective, inducing lethal effects rather than just inhibition in melanoma, renal cancer, and breast cancer cell lines. nih.govresearchgate.net Two compounds from this series, 5a and 5d, were found to be more potent than the established anticancer drug paclitaxel (B517696) in 21 different cancer cell lines, especially those of renal cancer and melanoma. nih.govresearchgate.net They also showed superior potency to gefitinib (B1684475) in a larger number of cell lines, including colon and breast cancer. nih.govresearchgate.net
Another study highlighted the cytotoxic effects of novel dichlorophenyl urea (B33335) compounds, SR4 and SR9, on human promyelocytic leukemia HL-60 cells. researchgate.net These compounds were cytotoxic in a dose- and time-dependent manner, with IC50 values of 1.2 µM and 2.2 µM, respectively, after 72 hours of treatment. researchgate.net The growth of HL-60 cells was strongly suppressed by these compounds. researchgate.net
Antiproliferative Activity of Phenylurea Compounds
| Compound | Cancer Type(s) | Observed Effect |
|---|---|---|
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Leukemia, Colon, Renal, Breast, Melanoma | Broad-spectrum antiproliferative activity; some derivatives showed lethal effects. nih.govresearchgate.net |
| SR4 (dichlorophenyl urea) | Human promyelocytic leukemia (HL-60) | Cytotoxic with an IC50 of 1.2 µM after 72h. researchgate.net |
| SR9 (dichlorophenyl urea) | Human promyelocytic leukemia (HL-60) | Cytotoxic with an IC50 of 2.2 µM after 72h. researchgate.net |
Induction of Programmed Cell Death Mechanisms (Apoptosis).nih.govresearchgate.net
The anticancer activity of phenylurea compounds is often linked to their ability to induce apoptosis, or programmed cell death. nih.govresearchgate.net For example, treatment of human leukemia HL-60 cells with the dichlorophenyl urea compounds SR4 and SR9 led to mitochondrial-dependent apoptosis. researchgate.net This was confirmed by several indicators, including Annexin V-FITC double staining, DNA fragmentation, increased activity of caspases 3, 7, and 9, release of cytochrome c, degradation of PARP, and a collapse in the mitochondrial membrane potential. researchgate.net
Similarly, a different study on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives found that a specific compound, 2n, induced apoptosis in MCF-7 breast cancer cells. nih.gov This compound caused a significant increase in total apoptosis, with 25.15% of cells in early apoptosis and 8.04% in late apoptosis. nih.gov The induction of apoptosis was further supported by the upregulation of pro-apoptotic genes such as p53, Bax, and caspases 3 and 9, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov The cell cycle analysis revealed that the compound arrested the growth of MCF-7 cells in the G2/M phase. nih.gov
Apoptotic Effects of Phenylurea Compounds
| Compound | Cell Line | Key Apoptotic Events |
|---|---|---|
| SR4 and SR9 | HL-60 (Human Leukemia) | Mitochondrial-dependent apoptosis, activation of caspases 3, 7, and 9, DNA fragmentation. researchgate.net |
| APPU2n | MCF-7 (Breast Cancer) | Induction of total apoptosis (33.19%), G2/M phase cell cycle arrest, upregulation of p53, Bax, and caspases 3 and 9. nih.gov |
Modulation of Specific Receptor Systems
Phenylurea compounds have been investigated for their ability to modulate the activity of specific receptor systems, including Neuropeptide Y5 and Cannabinoid CB1 receptors.
Neuropeptide Y5 Receptor Antagonism Studies.nih.gov
A series of trisubstituted phenyl urea derivatives have been identified as potent antagonists of the Neuropeptide Y5 (NPY5) receptor. nih.gov Through screening, 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea was discovered as a lead compound. nih.gov Optimization of this lead by modifying its stereochemistry and various structural components led to the development of analogues with significantly improved in vitro potency, with some compounds exhibiting IC50 values below 0.1 nM at the NPY5 receptor. nih.gov Functional assays confirmed that these urea analogues act as antagonists. nih.gov
Cannabinoid CB1 Receptor Allosteric Modulation.nih.govacs.orgresearchgate.netsemanticscholar.org
Diarylurea compounds have emerged as allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.orgresearchgate.netsemanticscholar.org PSNCBAM-1, a notable example, and its analogs have been shown to act as negative allosteric modulators. nih.govresearchgate.net These compounds can reduce the maximum effect (Emax) of CB1 receptor agonists in functional assays, such as calcium mobilization assays. nih.govresearchgate.net Interestingly, while they antagonize the functional activity of agonists, they have also been observed to enhance the binding of radiolabeled agonists like [3H]CP55,940 to the CB1 receptor, indicating a complex modulatory profile. nih.govacs.org Structure-activity relationship studies have revealed that modifications at the 2-aminopyridine (B139424) moiety and the presence of electron-deficient aromatic groups at the 4-chlorophenyl position are important for their activity at the CB1 receptor. nih.govresearchgate.net
Enzyme Inhibitory Profiles.core.ac.uknih.govresearchgate.net
The inhibitory effects of phenylurea derivatives on various enzymes have been explored.
In one study, urea and thiourea (B124793) derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine (B1678402) were synthesized and evaluated as urease inhibitors. core.ac.ukresearchgate.net Many of these synthesized compounds were found to be effective inhibitors of the urease enzyme. core.ac.ukresearchgate.net
Another area of investigation has been the inhibition of receptor tyrosine kinases. A series of N-aryl-N'-pyrimidin-4-yl ureas were optimized to create potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. nih.gov One compound, NVP-BGJ398, demonstrated significant antitumor activity in a bladder cancer xenograft model that overexpresses wild-type FGFR3, highlighting its potential as an anticancer agent. nih.gov
Mechanistic Investigations of the Biological Actions of Phenylurea Derivatives
Cellular and Molecular Targets of Action
Elucidation of Intracellular Signaling Pathway Interventions
There is currently no available scientific literature that elucidates the specific intracellular signaling pathways modulated by 1-(2,5-Dichlorophenyl)-3-phenylurea . Research on other phenylurea derivatives has implicated various pathways, including those involved in cell proliferation and angiogenesis, but these findings are not specific to the 2,5-dichloro substitution pattern.
Direct Binding to and Modulation of Protein Targets (e.g., VEGFR-2)
No studies have been identified that demonstrate the direct binding of This compound to specific protein targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While some phenylurea compounds are known to act as kinase inhibitors, including targeting VEGFR-2, this activity is highly dependent on the specific chemical structure. A study on various substituted phenyl urea (B33335) derivatives as potential IDO1 inhibitors found that o,p-dichloro substitution resulted in no inhibitory activity, highlighting the importance of the substitution pattern. nih.gov
Effects on Cellular Processes and Homeostasis
Impact on Cell Cycle Progression and Regulation
Specific data on the impact of This compound on cell cycle progression is not available. However, a study on two other novel dichlorophenyl urea compounds, SR4 (1-(3,5-dichlorophenyl)carbamoyl)piperidine-4-carboxylic acid) and SR9 (1-((3,5-dichlorophenyl)carbamoyl)piperidine-4-carboxylate), demonstrated that they could induce cell cycle arrest at the G0/G1 phase in human leukemia HL-60 cells. researchgate.net This was associated with a decrease in the protein levels of cyclins D1 and E2, and cyclin-dependent kinases (CDK) 2 and 4, along with an increase in the expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1). researchgate.net It is crucial to note that these findings pertain to different, albeit structurally related, compounds and cannot be directly extrapolated to this compound.
Table 1: Effects of Related Dichlorophenyl Urea Compounds on Cell Cycle Regulatory Proteins in HL-60 Cells
| Compound | Target Protein | Observed Effect | Reference |
| SR4 | Cyclin D1 | Decrease | researchgate.net |
| Cyclin E2 | Decrease | researchgate.net | |
| CDK2 | Decrease | researchgate.net | |
| CDK4 | Decrease | researchgate.net | |
| p21(WAF1/Cip1) | Increase | researchgate.net | |
| p27(Kip1) | Increase | researchgate.net | |
| SR9 | Cyclin D1 | Decrease | researchgate.net |
| Cyclin E2 | Decrease | researchgate.net | |
| CDK2 | Decrease | researchgate.net | |
| CDK4 | Decrease | researchgate.net | |
| p21(WAF1/Cip1) | Increase | researchgate.net | |
| p27(Kip1) | Increase | researchgate.net |
This table presents data for the related compounds SR4 and SR9, not this compound.
Alterations in Cytosolic Calcium Homeostasis
There is no published research detailing any alterations in cytosolic calcium homeostasis induced by This compound . The influence of phenylurea derivatives on calcium signaling is not a widely characterized area of research.
Modulation of Ion Channel Gating and Permeability (e.g., hERG Channel)
No studies have been found that investigate the modulatory effects of This compound on the gating and permeability of ion channels, including the human Ether-à-go-go-Related Gene (hERG) channel. While some urea derivatives have been shown to modulate hERG channels, these findings are not directly applicable to the compound due to structural differences. researchgate.net
Pathway-Specific Mechanism of Action Studies
Extensive literature searches did not yield specific studies on the mechanistic actions of the chemical compound This compound regarding its effects on the PI3K/Akt pathway or microbial fatty acid synthesis. While research exists for other phenylurea derivatives, detailing their interactions with these and other biological pathways, data focusing solely on This compound is not available in the public domain.
The biological activity and specific molecular targets of many phenylurea compounds are an active area of research. For instance, some derivatives have been investigated for their potential to inhibit cancer cell proliferation through pathways like the PI3K/Akt signaling cascade. This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer. Similarly, the antimicrobial properties of certain compounds are studied by examining their ability to disrupt essential microbial processes, such as fatty acid synthesis, which is vital for building cell membranes.
However, without dedicated research on This compound , any discussion of its impact on these specific pathways would be speculative and fall outside the scope of this article. The scientific community has not yet published findings that would allow for a detailed and accurate description of its pathway-specific mechanisms of action.
Further research and publication of data are required to elucidate the specific biological and cellular effects of This compound .
Computational Chemistry and Cheminformatics in Phenylurea Research
In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For 1-(2,5-Dichlorophenyl)-3-phenylurea, molecular docking can be employed to screen for potential biological targets and to understand the structural basis of its activity.
The process involves preparing the three-dimensional structure of this compound and docking it into the binding site of a chosen protein. The results are then analyzed based on the predicted binding affinity (scoring function) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. For instance, studies on dichlorophenyl urea (B33335) derivatives have shown their potential to inhibit various enzymes through specific binding modes. nih.govnih.gov In a hypothetical docking study of this compound against a protein kinase, the urea moiety could act as a hydrogen bond donor and acceptor, while the dichlorophenyl and phenyl rings could engage in hydrophobic and pi-stacking interactions with the receptor's amino acid residues. nih.gov
A typical output from a molecular docking study is a table of binding energies and interacting residues, as illustrated in the hypothetical table below.
Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Urea N-H with Asp145; Urea C=O with Lys72 |
| Hydrophobic Interactions | Dichlorophenyl ring with Leu25, Val33; Phenyl ring with Phe128 |
| Pi-Stacking Interactions | Phenyl ring with His127 |
This table is for illustrative purposes and represents typical data obtained from a molecular docking simulation.
Advanced Computational Techniques for Conformational Analysis and Dynamics
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound can reveal the energetically favorable spatial arrangements of its atoms. The flexibility of the urea linker allows for different conformers, such as cis-trans and trans-trans arrangements of the phenyl groups relative to the carbonyl group.
Computational studies on the parent N,N'-diphenylurea have shown that the relative energies of these conformers can be calculated using quantum mechanical methods. These studies indicate that while one conformer may be more stable in the gas phase, another may be preferred in solution. For this compound, the presence of the chlorine atoms on one of the phenyl rings would influence the conformational preferences due to steric and electronic effects.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. MD simulations track the movements of atoms over time, offering a view of the molecule's flexibility and its interactions with its surroundings. ubaya.ac.id
Table 2: Predicted Physicochemical Properties of this compound.
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C13H10Cl2N2O | uni.lu |
| Molecular Weight | 281.14 g/mol | sigmaaldrich.com |
| XlogP (predicted) | 4.7 | uni.lu |
| Hydrogen Bond Donor Count | 2 | uni.lu |
| Hydrogen Bond Acceptor Count | 1 | uni.lu |
| Rotatable Bond Count | 2 | uni.lu |
Predictive Modeling of Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For phenylurea derivatives, QSAR models can be developed to predict their activity as herbicides, insecticides, or potential therapeutic agents.
To build a QSAR model for a set of phenylurea analogs, a range of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods are then used to create a mathematical equation that relates these descriptors to the observed biological activity.
While no specific QSAR model for this compound is publicly available, the principles of QSAR can be applied to predict its potential activity based on models developed for structurally similar compounds. For example, a QSAR study on a series of dichlorophenyl urea derivatives might reveal that the presence and position of chlorine atoms are critical for a particular biological effect.
A hypothetical QSAR equation could take the form:
Biological Activity (log 1/IC50) = c0 + c1(logP) + c2(Dipole Moment) + c3(Surface Area)*
Where the coefficients (c0, c1, c2, c3) are determined from the training set of compounds. Such a model could then be used to predict the activity of this compound.
Advanced Analytical Methodologies for the Characterization and Quantification of Phenylurea Compounds in Research Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For phenylurea compounds, several chromatographic techniques are routinely employed, each with its own set of advantages and specific applications.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylurea herbicides due to its ability to handle thermally unstable and nonvolatile compounds without the need for derivatization. mdpi.comchromatographyonline.com The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Key aspects of HPLC method development for 1-(2,5-Dichlorophenyl)-3-phenylurea and related compounds include the careful selection of the stationary phase, mobile phase composition, and detector. Reversed-phase columns, particularly C18 columns, are frequently utilized for the separation of these compounds. chromatographyonline.comacs.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with the addition of an acid like trifluoroacetic acid to improve peak shape. chromatographyonline.comphcog.com A gradient elution program, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of multiple phenylurea compounds in a single run. phcog.com
UV detection is commonly used, with the wavelength set to a value where the analytes exhibit maximum absorbance, often around 210 nm or 245 nm. mdpi.comchromatographyonline.com The validation of an HPLC method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For instance, a developed HPLC-UV method for several phenylurea herbicides demonstrated good linearity over a concentration range of 5–500 ppb with LODs in the range of 0.82–1.29 ng/mL. chromatographyonline.com
| Parameter | Typical Value/Range | Source |
| Stationary Phase | C18 Reversed-Phase | chromatographyonline.comacs.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (with acid) | chromatographyonline.comphcog.com |
| Detection | UV Absorbance (e.g., 210 nm, 245 nm) | mdpi.comchromatographyonline.com |
| Linearity Range | e.g., 5-500 ppb | chromatographyonline.com |
| Limit of Detection (LOD) | e.g., 0.82–1.29 ng/mL | chromatographyonline.com |
This table presents typical parameters for HPLC method development for phenylurea compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. usp.br This makes UPLC a powerful tool for the comprehensive analysis of phenylurea compounds in complex matrices. usp.br
The coupling of UPLC with high-resolution mass spectrometry (HRMS) is particularly advantageous, allowing for the accurate identification and quantification of these compounds, even at low concentrations. usp.br The enhanced separation efficiency of UPLC is beneficial for resolving complex mixtures of phenylurea herbicides and their metabolites. usp.br The use of fused-core column technology can further enhance separation performance. usp.br
Gas Chromatography (GC) is another important technique for the analysis of phenylurea compounds. However, due to the thermal instability of many phenylureas, which can lead to their degradation into isocyanates and amines in the hot GC inlet, direct analysis can be challenging. nih.gov To overcome this, a derivatization step is often required to convert the phenylureas into more volatile and thermally stable derivatives. mdpi.comnih.gov
Despite the challenges, direct GC-MS analysis is possible under carefully controlled conditions, such as optimizing inlet temperature and carrier gas flow. nih.gov Research has shown that minimizing thermal decomposition can enable the direct analysis of the parent phenylurea compounds. nih.gov Alternatively, conditions can be optimized to promote reproducible conversion to isocyanates, which can then be quantified. nih.gov GC coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of these compounds and their degradation products. nih.govresearchgate.net
| Challenge | Approach | Source |
| Thermal Instability | Derivatization to form volatile, stable products | mdpi.comnih.gov |
| Careful control of GC inlet temperature and flow | nih.gov | |
| Reproducible conversion to isocyanates for quantification | nih.gov |
This table outlines challenges and approaches for the GC analysis of phenylurea compounds.
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique that is well-suited for the initial screening and purity assessment of phenylurea compounds. phcog.comnih.gov It can be used to quickly identify the presence of these compounds in a sample and to get a preliminary indication of their purity. nih.gov
In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase is allowed to move up the plate by capillary action. nih.gov The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The resulting spots can be visualized under UV light or by using a staining reagent. nih.govubaya.ac.id The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification. nih.govubaya.ac.id Densitometric analysis of the TLC plates can provide quantitative information. ubaya.ac.id
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and structural elucidation of chemical compounds. When coupled with a chromatographic separation technique, such as HPLC or GC, it provides a highly sensitive and selective method for the analysis of phenylurea compounds.
Single mass spectrometry provides the molecular weight of the compound, which is a crucial piece of information for its identification. However, for more definitive identification and structural elucidation, tandem mass spectrometry (MS/MS) is often employed. researchgate.netnih.gov
In MS/MS, a precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. acs.org The fragmentation pattern is unique to the structure of the molecule and can be used as a "fingerprint" for its identification. acs.org This technique is highly selective and can be used to quantify the target analyte even in the presence of co-eluting interferences. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of phenylurea herbicides and their metabolites in various matrices. researchgate.netresearchgate.net It offers high sensitivity, with detection limits often in the low ng/g or ng/L range, and excellent accuracy and precision. researchgate.net The use of electrospray ionization (ESI) is common for the analysis of these polar compounds. acs.orgresearchgate.net
| Technique | Application for Phenylurea Analysis | Source |
| Single Mass Spectrometry | Determination of molecular weight for initial identification. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Definitive identification through characteristic fragmentation patterns. | researchgate.netnih.gov |
| Highly selective quantification in complex matrices. | researchgate.net | |
| LC-MS/MS | Sensitive and accurate analysis of phenylurea herbicides and their metabolites. | researchgate.netresearchgate.net |
This table summarizes the applications of mass spectrometric techniques for the analysis of phenylurea compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive identification and structural elucidation of phenylurea compounds, including this compound. This powerful analytical technique provides the high-resolution and mass accuracy necessary to determine the elemental composition of the analyte and its fragments, offering a high degree of confidence in its identification.
In the analysis of this compound, HRMS coupled with a suitable ionization source, such as electrospray ionization (ESI), is employed. ESI allows for the gentle ionization of the molecule, preserving its structure and enabling the detection of the intact molecular ion. The accurate mass measurement of the molecular ion is paramount. For this compound, with a molecular formula of C₁₃H₁₀Cl₂N₂O, the predicted monoisotopic mass is 280.01703 Da. uni.lu
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with exceptional precision, typically within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Upon ionization, this compound can form various adducts. The predicted m/z values for some of these adducts are presented in the table below.
Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 281.02431 |
| [M+Na]⁺ | 303.00625 |
| [M-H]⁻ | 279.00975 |
| [M+NH₄]⁺ | 298.05085 |
| [M+K]⁺ | 318.98019 |
Data sourced from PubChem. uni.lu
Sample Preparation and Extraction Techniques for Complex Samples
The accurate quantification of this compound in complex research matrices, such as environmental and biological samples, necessitates robust and efficient sample preparation and extraction techniques. The primary goals of these methods are to isolate the target analyte from interfering matrix components, concentrate the analyte to detectable levels, and present it in a solvent compatible with the analytical instrument.
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. For the extraction of phenylurea compounds like this compound from aqueous matrices, reversed-phase SPE is a common and effective approach.
A general SPE protocol for the extraction of a chlorinated phenylurea compound from a water sample would involve the following steps:
Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by reagent water. This step activates the stationary phase, ensuring reproducible retention of the analyte.
Sample Loading: The aqueous sample, with its pH adjusted if necessary, is passed through the conditioned cartridge. The nonpolar nature of the C18 stationary phase retains the relatively nonpolar phenylurea compound, while more polar matrix components pass through.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been retained.
Elution: The target analyte, this compound, is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol, acetonitrile, or ethyl acetate (B1210297). thermofisher.com This step effectively concentrates the analyte.
The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery and purity. For phenylurea herbicides, copolymers like poly(divinylbenzene-co-N-vinylpyrrolidone) have also shown excellent results. researchgate.net The table below outlines a representative SPE protocol for the extraction of chlorinated pesticides from water.
Representative SPE Protocol for Chlorinated Compounds in Water
| Step | Procedure |
| Sorbent | C18 or equivalent reversed-phase polymer |
| Conditioning | 1. 5 mL Ethyl Acetate2. 5 mL Dichloromethane3. 10 mL Methanol4. 10 mL Reagent Water (pH adjusted if necessary) |
| Sample Loading | Pass the entire water sample through the cartridge at a controlled flow rate. |
| Washing | A specific wash step may be included to remove interferences. |
| Elution | Elute with a small volume of a suitable organic solvent (e.g., Ethyl Acetate followed by Dichloromethane). thermofisher.com |
| Post-Elution | The eluate is typically dried and reconstituted in a solvent compatible with the analytical instrument. |
This table presents a generalized protocol based on methods for other chlorinated pesticides. thermofisher.com
Matrix-Solid Phase Dispersion (MSPD) for Biological and Environmental Matrices
Matrix-Solid Phase Dispersion (MSPD) is a sample preparation technique that is particularly well-suited for solid, semi-solid, and viscous samples, such as soil, sediment, and biological tissues. MSPD combines sample homogenization, extraction, and cleanup into a single, streamlined process.
In a typical MSPD procedure for the analysis of a compound like this compound in a soil or biological matrix, the following steps are performed:
Blending: A small amount of the sample is placed in a mortar and blended with a solid-phase sorbent (the dispersant), typically silica gel or C18-bonded silica. A clean-up co-sorbent, such as Florisil or alumina (B75360), may also be added to remove specific interferences.
Homogenization: The mixture is thoroughly ground with a pestle, which disrupts the sample matrix and disperses it over the surface of the sorbent particles. This creates a large surface area for efficient extraction.
Column Packing: The homogenized mixture is transferred to a column, often a simple syringe barrel plugged with a frit.
Elution: The target analyte is eluted from the column by passing a suitable organic solvent through the packed material. The choice of solvent depends on the polarity of the analyte and the nature of the sorbent and matrix. For phenylurea herbicides, solvents like dichloromethane (B109758) have been used. tea-science.com
MSPD offers several advantages over traditional extraction methods, including reduced solvent consumption, faster sample processing times, and the ability to handle complex matrices with minimal pre-treatment. The versatility of MSPD allows for the optimization of the dispersant, co-sorbent, and eluting solvent to achieve the best results for the specific analyte and matrix combination. For instance, in the analysis of phenylurea herbicides in tea, a mixture of the sample with C18 stuffing was pulverized and mixed with alumina before elution. tea-science.com For the analysis of pyrethroids in soil, a miniaturized MSPD procedure has been successfully developed. nih.gov
General Steps in an MSPD Protocol
| Step | Description | Key Parameters |
| 1. Sample & Sorbent Blending | The sample is intimately mixed with a solid sorbent. | Sample-to-sorbent ratio, type of sorbent (e.g., C18, silica gel). |
| 2. Homogenization | Grinding the mixture to disrupt the matrix and disperse the sample. | Grinding time and force. |
| 3. Column Packing | Transferring the homogenized mixture into a column. | Uniformity of packing. |
| 4. Elution | Passing a solvent through the column to elute the analyte. | Choice of eluting solvent, volume, and flow rate. |
Environmental Research and Bioremediation Studies Pertaining to Phenylurea Derivatives
Investigation of Environmental Transformation Pathways
The persistence and transformation of phenylurea herbicides in the environment are governed by a combination of chemical and biological processes. These pathways determine the ultimate fate and potential impact of these compounds on ecosystems.
Hydrolytic Degradation and Photolysis Processes
Phenylurea herbicides can undergo degradation through abiotic processes such as hydrolysis and photolysis. Hydrolysis, the reaction with water, can lead to the cleavage of the urea (B33335) bridge, a central structural feature of these compounds. The rate of hydrolysis is influenced by pH and temperature.
Photolysis, or degradation by sunlight, is another significant abiotic pathway, particularly in aquatic environments and on soil surfaces. nih.gov Studies on various phenylurea herbicides have demonstrated that photolysis can lead to the modification of the phenyl ring and the urea side chain. acs.orgacs.org For instance, research on the photolysis of monuron, a related phenylurea herbicide, in aqueous solutions has shown that it undergoes demethylation upon exposure to light. acs.org The presence of photosensitizers in the environment, such as nitrate (B79036) and nitrite, can accelerate the photodegradation of phenylurea herbicides in water under natural sunlight. nih.gov
Microbial Metabolism and Biotransformation of Phenylurea Compounds
Microbial degradation is a primary mechanism for the breakdown of phenylurea herbicides in soil and water. researchgate.net A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. researchgate.netmdpi.com The initial steps in the microbial degradation of many N,N-dimethyl-substituted phenylurea herbicides often involve N-demethylation. researchgate.net
Another common pathway is the hydrolysis of the urea linkage, which leads to the formation of corresponding aniline (B41778) derivatives. nih.gov For example, the bacterial strain Arthrobacter sp. N2 has been shown to transform diuron (B1670789), chlorotoluron (B1668836), and isoproturon (B30282) into their corresponding aniline metabolites. researchgate.net Similarly, Micrococcus sp. strain PS-1 can biotransform diuron into 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). nih.govresearchgate.net The resulting aniline metabolites can be further degraded by other microorganisms. researchgate.net
The structure of the specific phenylurea compound, including the nature and position of substituents on the phenyl ring and the urea group, significantly influences its susceptibility to microbial degradation. nih.gov For instance, the degradation rate of some phenylureas has been observed to be affected by the presence of specific alkyl groups. nih.gov
Strategies for Environmental Management and Bioremediation
The potential for environmental contamination by phenylurea herbicides has led to the development of various management and remediation strategies, with a strong focus on biological approaches.
Biological Approaches for Decontamination of Phenylurea Residues
Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade contaminants, is considered a promising and environmentally friendly approach for cleaning up sites contaminated with phenylurea herbicides. nih.gov This can involve bioaugmentation, where specific-degrading microorganisms are introduced to the contaminated site, or biostimulation, which involves stimulating the activity of indigenous degrading populations by adding nutrients or other growth-promoting substances. nih.gov
Numerous bacterial and fungal strains capable of degrading phenylurea herbicides have been isolated and characterized. For example, Ochrobactrum anthropi CD3 has demonstrated the ability to completely remove herbicides like diuron, linuron, and chlorotoluron from aqueous solutions. nih.gov Microbial consortia, containing multiple species with complementary metabolic capabilities, can also be highly effective in the complete mineralization of phenylurea compounds. nih.gov
Identification of Degradation Metabolites (Non-clinical)
Understanding the degradation pathways of phenylurea herbicides is crucial because the resulting metabolites can sometimes be more toxic or persistent than the parent compound. nih.govoup.comresearchgate.net Therefore, a key aspect of environmental research is the identification of these non-clinical degradation products.
Commonly identified metabolites from the degradation of various phenylurea herbicides include demethylated and dealkylated derivatives, as well as the corresponding anilines. For example, the degradation of diuron can produce metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (DCA). researchgate.netnih.gov Fungal degradation can also lead to the formation of acetylated metabolites from the aniline products. researchgate.net The identification of these metabolites is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
